2-[(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl (2E)-3-phenylprop-2-enoate
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Overview
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate is a complex organic compound that features a benzisothiazole ring, a sulfanyl group, and a phenylpropenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with a suitable thiol, followed by esterification with (E)-3-phenyl-2-propenoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzisothiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzisothiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The phenylpropenoate moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid
- **2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid
- **2-[(1,1-dioxo-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3,4-dimethoxybenzoate
Uniqueness
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate is unique due to its combination of a benzisothiazole ring, a sulfanyl group, and a phenylpropenoate moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15NO4S2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H15NO4S2/c20-17(11-10-14-6-2-1-3-7-14)23-12-13-24-18-15-8-4-5-9-16(15)25(21,22)19-18/h1-11H,12-13H2/b11-10+ |
InChI Key |
RBWZTBCHRURXCF-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCSC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCSC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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